4-Hydroxyphenyl undecanoate
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Overview
Description
4-Hydroxyphenyl undecanoate is an organic compound characterized by the presence of a hydroxyphenyl group attached to an undecanoate chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Hydroxyphenyl undecanoate can be synthesized through several methods. One common approach involves the reaction of undecanoyl chloride with phenol in the presence of aluminium chloride in methylene chloride. This reaction typically takes about 14 hours at room temperature and yields the desired product . Another method involves the Fries rearrangement of phenyl undecanoate with boron trifluoride at temperatures between 45-50°C for about 6 hours, resulting in a higher yield .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxyphenyl undecanoate undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide or potassium hydroxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
4-Hydroxyphenyl undecanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.
Industry: It is utilized in the production of emulsifiers and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-Hydroxyphenyl undecanoate exerts its effects involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- 1-(2-Hydroxyphenyl)-1-undecanone
- 1-(3-Hydroxyphenyl)-1-undecanone
- 1-(4-Hydroxyphenyl)-1-undecanone
Comparison: While these compounds share a similar hydroxyphenyl group, their chemical properties and reactivity can differ due to the position of the hydroxy group on the phenyl ring.
Properties
CAS No. |
83791-06-4 |
---|---|
Molecular Formula |
C17H26O3 |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
(4-hydroxyphenyl) undecanoate |
InChI |
InChI=1S/C17H26O3/c1-2-3-4-5-6-7-8-9-10-17(19)20-16-13-11-15(18)12-14-16/h11-14,18H,2-10H2,1H3 |
InChI Key |
IYCNYEJVVHGDID-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(=O)OC1=CC=C(C=C1)O |
Origin of Product |
United States |
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